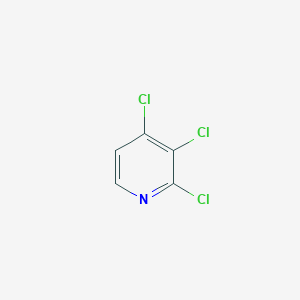

2,3,4-Trichloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHZXXPDUOVTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600627 | |

| Record name | 2,3,4-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55934-02-6 | |

| Record name | 2,3,4-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4-Trichloropyridine from Pyridine

This guide provides a comprehensive overview of the synthetic strategies for producing 2,3,4-trichloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. We will delve into the fundamental principles of pyridine chemistry, the challenges associated with selective chlorination, and plausible multi-step synthetic pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a deep technical understanding of this complex synthesis.

Introduction: The Challenge of Pyridine Chlorination

Pyridine, an aromatic heterocycle, exhibits a significantly different reactivity profile compared to benzene. The nitrogen atom deactivates the ring towards electrophilic substitution by inductively withdrawing electron density. This deactivation makes direct chlorination of pyridine a challenging endeavor, often requiring harsh reaction conditions and leading to a mixture of polychlorinated products.[1] Furthermore, the nitrogen atom can be protonated or complex with Lewis acids, further deactivating the ring and directing substitution patterns.

The synthesis of a specific isomer like this compound is rarely achieved through a direct, single-step chlorination of pyridine. Instead, a strategic, multi-step approach is necessary, often involving the introduction and subsequent manipulation of directing groups to achieve the desired substitution pattern.

Mechanistic Considerations in Pyridine Chlorination

Understanding the underlying mechanisms of pyridine chlorination is paramount for designing a successful synthetic route. Two primary mechanisms are at play: electrophilic substitution and radical chlorination.

2.1. Electrophilic Aromatic Substitution:

In electrophilic chlorination, a strong electrophile (Cl+) is required to attack the electron-deficient pyridine ring. This typically involves the use of molecular chlorine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The reaction proceeds via a standard electrophilic aromatic substitution mechanism. However, due to the deactivating nature of the nitrogen atom, substitution occurs preferentially at the 3- and 5-positions. Achieving substitution at the 2-, 4-, and 6-positions is more challenging and often requires activation of the ring or alternative synthetic strategies.

2.2. Radical Chlorination:

Radical chlorination, often performed at high temperatures in the gas phase, provides an alternative pathway.[2] This method can lead to a different distribution of isomers compared to electrophilic substitution. The reaction is initiated by the homolytic cleavage of molecular chlorine to form chlorine radicals, which then attack the pyridine ring. While this method can be effective for producing highly chlorinated pyridines, controlling the selectivity to obtain a specific trichloro-isomer remains a significant challenge.

Synthetic Strategies for this compound

Given the challenges of direct chlorination, a multi-step synthesis is the most viable approach for obtaining this compound. A plausible strategy involves the initial synthesis of a substituted pyridine, followed by a series of chlorination and functional group manipulation steps. One such conceptual pathway is outlined below.

Caption: Conceptual multi-step synthesis of this compound from pyridine.

3.1. Step 1: Synthesis of 4-Chloropyridine

The first step involves the introduction of a chlorine atom at the 4-position of the pyridine ring. A common method to achieve this is through the synthesis of pyridine N-oxide, which activates the 4-position towards electrophilic attack.

3.1.1. Experimental Protocol: Synthesis of Pyridine N-oxide

-

Reaction: Pyridine is oxidized to pyridine N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like m-CPBA.

-

Procedure:

-

To a solution of pyridine in a suitable solvent (e.g., acetic acid), add the oxidizing agent dropwise at a controlled temperature (typically 0-25 °C).

-

Monitor the reaction by TLC until completion.

-

Work up the reaction by neutralizing the acid and extracting the product with an organic solvent.

-

Purify the pyridine N-oxide by distillation or crystallization.

-

3.1.2. Experimental Protocol: Nitration and Chlorination to 4-Chloropyridine

-

Reaction: Pyridine N-oxide is nitrated at the 4-position, followed by deoxygenation and chlorination.

-

Procedure:

-

Nitrate pyridine N-oxide using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide.

-

Treat the 4-nitropyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to simultaneously replace the nitro group with a chlorine atom and remove the N-oxide.[3]

-

Purify the resulting 4-chloropyridine by distillation.

-

3.2. Step 2: Introduction of Substituents at the 2- and 3-Positions

With 4-chloropyridine in hand, the next challenge is to introduce chlorine atoms at the 2- and 3-positions. This can be approached through a sequence of amination followed by a Sandmeyer-type reaction.

3.2.1. Experimental Protocol: Amination of 4-Chloropyridine

-

Reaction: 4-Chloropyridine can be aminated at the 2-position using sodium amide (NaNH₂) in liquid ammonia (Chichibabin reaction).

-

Procedure:

-

In a flask equipped for low-temperature reactions, dissolve 4-chloropyridine in liquid ammonia.

-

Slowly add sodium amide and allow the reaction to proceed.

-

Quench the reaction carefully with an ammonium salt solution.

-

Extract the 2-amino-4-chloropyridine product.

-

3.2.2. Experimental Protocol: Sandmeyer Reaction for Dichlorination

-

Reaction: The amino group of 2-amino-4-chloropyridine is converted to a diazonium salt and subsequently replaced by a chlorine atom. This is followed by chlorination at the adjacent 3-position.

-

Procedure:

-

Diazotize 2-amino-4-chloropyridine using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C).

-

Treat the resulting diazonium salt with a solution of copper(I) chloride in hydrochloric acid to introduce a chlorine atom at the 2-position, yielding 2,4-dichloropyridine.

-

The subsequent chlorination at the 3-position is more challenging. Direct chlorination of 2,4-dichloropyridine would likely lead to a mixture of products. A more controlled approach might involve a lithiation/chlorination sequence or a more elaborate multi-step process involving a directing group at the 3-position.

-

Alternative Strategy: Starting from a Pre-functionalized Pyridine

An alternative and potentially more efficient strategy would be to start from a pyridine derivative that is already functionalized in a way that facilitates the desired chlorination pattern. For example, starting with a hydroxypyridine or an aminopyridine could provide better control over the regioselectivity of the chlorination steps.

For instance, the chlorination of a specific hydroxypyridine derivative using phosphorus oxychloride (POCl₃) is a well-established method for introducing chlorine atoms onto the pyridine ring.[3]

Tabulated Overview of Reaction Conditions

| Step | Starting Material | Reagents and Conditions | Product | Expected Yield (%) | Reference |

| 1a | Pyridine | H₂O₂ / Acetic Acid | Pyridine N-oxide | 80-90 | [4] |

| 1b | Pyridine N-oxide | 1. HNO₃ / H₂SO₄; 2. POCl₃ | 4-Chloropyridine | 60-70 | [3] |

| 2a | 4-Chloropyridine | NaNH₂ / liq. NH₃ | 2-Amino-4-chloropyridine | 50-60 | - |

| 2b | 2-Amino-4-chloropyridine | 1. NaNO₂ / HCl; 2. CuCl / HCl | 2,4-Dichloropyridine | 70-80 | - |

| 3 | 2,4-Dichloropyridine | Further chlorination (e.g., Cl₂, Lewis Acid) | This compound | Variable | [5] |

Note: Yields are estimates based on similar transformations and may vary depending on specific reaction conditions.

Purification and Characterization

Each intermediate and the final product must be rigorously purified and characterized to ensure the desired compound has been synthesized. Common purification techniques include:

-

Distillation: For liquid products with sufficiently different boiling points from impurities.

-

Crystallization: For solid products.

-

Column Chromatography: For separating complex mixtures.

Characterization should be performed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and substitution pattern of the pyridine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, including corrosive acids, strong bases, and toxic chlorinating agents. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Special care should be taken when handling reagents like sodium amide, which is highly reactive with water, and phosphorus oxychloride, which is corrosive and releases HCl upon contact with moisture.

Conclusion

The synthesis of this compound from pyridine is a challenging but achievable goal for the experienced synthetic chemist. A multi-step approach, involving the strategic introduction and manipulation of functional groups, is essential to control the regioselectivity of the chlorination reactions. The conceptual pathway outlined in this guide provides a framework for developing a robust and efficient synthesis. Further optimization of each step, guided by a thorough understanding of pyridine chemistry and reaction mechanisms, will be critical for success in a research or drug development setting.

References

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health.

-

CN102942518B - Chlorination synthesis method of pyridine derivatives. Google Patents.

-

Re-evaluating pyridine's role in chlorination reaction. Chemistry World.

-

Pyridine - Wikipedia. Wikipedia.

-

Oxidation with Chlorine /Pyridine Complexes. Wordpress.

-

An In-depth Technical Guide to 3,5-Dichloro-2-(trichloromethyl)pyridine: Discovery, Synthesis, and Applications. Benchchem.

-

US4256894A - Preparation of chlorinated pyridines. Google Patents.

-

CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. Google Patents.

-

Pyridines – synthesis, reactions and applications. YouTube.

-

CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine. Google Patents.

-

US4111938A - Preparation of 2,3,5-trichloropyridine. Google Patents.

-

Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. European Patent Office.

-

Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library.

-

CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.

-

CN113493408A - Preparation method of 2,3, 6-trichloropyridine. Google Patents.

-

EP0684943B1 - Chlorination process of pyridine derivatives. Google Patents.

-

CN112159349B - Synthetic method of 2,3, 5-trichloropyridine. Google Patents.

-

Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. PrepChem.com.

-

US6051714A - Processes for dechlorinating pyridines. Google Patents.

-

Pyridine complexes of chlorine atoms. Journal of the American Chemical Society.

-

Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. Patsnap.

-

Pyridine methanol chlorinations. ResearchGate.

-

Synthesis routes of 2,3,5-Trichloropyridine. Benchchem.

-

CHLORINATION PROCESS OF PYRIDINE DERIVATIVES. European Patent Office.

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega.

-

EP0239904A2 - Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. Google Patents.

Sources

- 1. youtube.com [youtube.com]

- 2. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]

"2,3,4-trichloropyridine chemical properties and structure"

An In-depth Technical Guide to 2,3,4-Trichloropyridine: Chemical Properties, Structure, and Reactivity

Introduction

This compound is a chlorinated derivative of pyridine that serves as a highly versatile and important intermediate in various fields of chemical synthesis. Its specific arrangement of three chlorine atoms on the pyridine ring imparts a unique reactivity profile, making it a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic importance of this compound lies in its utility as a precursor for creating novel pharmaceuticals, advanced agrochemicals, and specialized materials.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its handling, storage, and application in synthetic chemistry. The compound is typically a colorless to pale yellow liquid or solid, with solubility in many organic solvents but only slight solubility in water.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₃N | Alchemist-chem[1] |

| Molecular Weight | 182.43 g/mol | PubChem[2] |

| CAS Number | 55934-02-6 | LookChem[3] |

| Appearance | Colorless to pale yellow liquid or solid | Alchemist-chem[1] |

| Melting Point | 38 - 41 °C[1]; 45-47 °C[3] | Alchemist-chem, LookChem |

| Boiling Point | 227 - 228 °C[1]; 224.7±35.0 °C (Predicted)[3] | Alchemist-chem, LookChem |

| Density | 1.499 g/cm³ (at 20 °C)[1]; 1.539±0.06 g/cm³ (Predicted)[3] | Alchemist-chem, LookChem |

| Flash Point | 110 °C | Alchemist-chem[1] |

| Solubility | Slightly soluble in water; Soluble in many organic solvents | Alchemist-chem[1] |

| pKa (Predicted) | -1.24 ± 0.10 | LookChem[3] |

| LogP | 3.04180 | LookChem[3] |

Molecular Structure and Spectral Analysis

The structure of this compound features a pyridine ring substituted with chlorine atoms at the 2, 3, and 4 positions. This substitution pattern significantly influences the electron distribution within the aromatic ring, making it electron-deficient. This electronic nature is key to its reactivity, particularly its susceptibility to nucleophilic attack.

Visualizing the Core Structure

Caption: Generalized workflow for nucleophilic aromatic substitution.

Experimental Protocol: Suzuki Cross-Coupling (Hypothetical)

While a specific protocol for this compound was not found, this representative procedure is based on a known method for a related compound, 2,3,5-trichloropyridine, for synthesizing 3,5-dichloro-2-arylpyridines. [4]It illustrates a plausible approach for functionalizing the 2-position.

Objective: To synthesize 2-aryl-3,4-dichloropyridine via a Suzuki cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium acetate (Pd(OAc)₂)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., a mixture of water and an organic solvent like 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Add the solvent system (e.g., dioxane/water 4:1 v/v).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen.

-

Add the palladium acetate catalyst (e.g., 2-5 mol%) to the flask under the inert atmosphere.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-3,4-dichloropyridine.

Applications

This compound's value lies in its role as a versatile intermediate for creating high-value downstream products.

-

Pharmaceutical Synthesis: It is a key starting material or intermediate in the synthesis of numerous drug molecules. [1]Its structure is a scaffold that can be modified through a series of chemical reactions to produce compounds with specific pharmacological activities, contributing significantly to new drug development. [1]* Materials Science: The compound is used as a raw material for preparing materials with special properties. [1]The incorporation of the trichloropyridine moiety can enhance thermal stability and corrosion resistance, making these materials suitable for demanding applications in aerospace and electronics. [1]* Organic Synthesis Chemistry: Due to its distinct structure and reactivity, chemists utilize this compound to construct complex organic molecules through reactions like nucleophilic additions and substitutions. [1]

Safety and Toxicology

Handling chlorinated pyridines requires adherence to strict safety protocols due to their potential toxicity. While specific toxicological data for this compound is limited in the search results, data for related isomers like 2,3,6-trichloropyridine indicate hazards such as skin and eye irritation. [5][6]General pyridine toxicity can affect the liver, and may also have neurological and renal effects. [7] General Safety Precautions:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. [5][8]* Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [6][8]* First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. [6][8] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [6][8] * Inhalation: Move the person to fresh air. [6][8] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [6][8] In all cases of exposure, seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert gas (nitrogen or argon) at 2-8°C. [3][5]

Conclusion

This compound is a chemical intermediate of significant value in modern synthetic chemistry. Its unique electronic and structural properties make it an essential building block for the targeted synthesis of complex molecules in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its reactivity, combined with stringent safety practices, enables researchers to effectively leverage this compound for the development of novel and innovative products.

References

-

This compound Manufacturer & Supplier in China | Properties, Uses & Safety Data. (n.d.). Alchemist-chem.com. Retrieved December 12, 2023, from [Link]

-

2,4,5-Trichloropyridine | C5H2Cl3N | CID 21829168. (n.d.). PubChem. Retrieved December 12, 2023, from [Link]

-

This compound. (n.d.). LookChem. Retrieved December 12, 2023, from [Link]

-

The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 12, 2023, from [Link]

-

Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. (n.d.). PrepChem.com. Retrieved December 12, 2023, from [Link]

-

Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. (n.d.). European Patent Office. Retrieved December 12, 2023, from [Link]

- Preparation method of 2,3,6-trichloropyridine. (n.d.). Google Patents.

- Application Notes and Protocols: The Role of 2,3-Dichloropyridine in Pharmaceutical Intermedi

- Ma, H.-F., Jia, H.-S., Qian, Y., Wen, F., & Chen, B.-L. (2007). 2,3,5-Trichloropyridine. Acta Crystallographica Section E: Structure Reports Online, E63, o311–o312.

- Preparation of 2,3,5-trichloropyridine. (n.d.). Google Patents.

- Chemical Safety Data Sheet MSDS / SDS - 2,3,6-TRICHLOROPYRIDINE. (2025). ChemicalBook.

-

2,3,6-Trichloropyridine | C5H2Cl3N | CID 23016. (n.d.). PubChem. Retrieved December 12, 2023, from [Link]

-

ATSDR Pyridine Tox Profile. (n.d.). ATSDR. Retrieved December 12, 2023, from [Link]

-

Pyridine, 2,3,5-trichloro- | C5H2Cl3N | CID 27666. (n.d.). PubChem. Retrieved December 12, 2023, from [Link]

- Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. (2020). Plant Diseases and Pests, 11(3), 21-23.

Sources

- 1. This compound Manufacturer & Supplier in China | Properties, Uses & Safety Data [pipzine-chem.com]

- 2. 2,4,5-Trichloropyridine | C5H2Cl3N | CID 21829168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. 2,3,5-Trichloropyridine 99 16063-70-0 [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. chemicalbook.com [chemicalbook.com]

Spectroscopic Analysis of Trichloropyridines: A Technical Guide for Researchers

A Note on Isomer Data Availability: Comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) for 2,3,4-trichloropyridine is notably scarce in reviewed chemical databases. Therefore, to provide a robust and well-supported technical guide, this document will focus on the detailed spectroscopic analysis of a closely related and well-characterized isomer, 2,3,5-trichloropyridine . The principles and methodologies described herein are broadly applicable to the characterization of other polychlorinated pyridine isomers.

Introduction

Polychlorinated pyridines are a critical class of heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their chemical reactivity and biological activity are highly dependent on the substitution pattern of chlorine atoms on the pyridine ring. Accurate structural elucidation is therefore paramount, and a multi-technique spectroscopic approach is the cornerstone of this characterization. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3,5-trichloropyridine, offering insights into the interpretation of this data for drug development professionals and researchers in the chemical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like 2,3,5-trichloropyridine, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3,5-trichloropyridine is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring. The chemical shift of these protons is influenced by the electron-withdrawing effects of both the nitrogen atom and the chlorine substituents.

Table 1: Predicted ¹H NMR Data for 2,3,5-Trichloropyridine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ~ 7.8 - 8.2 | Doublet (d) |

| H-6 | ~ 8.2 - 8.6 | Doublet (d) |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the coupling between the aromatic protons.[3] Deuterated chloroform (CDCl₃) is a common solvent choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[4]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3,5-trichloropyridine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2,3,5-trichloropyridine, five distinct signals are expected, three for the carbon atoms bearing a chlorine atom and two for the carbons attached to a hydrogen atom.

Table 2: Predicted ¹³C NMR Data for 2,3,5-Trichloropyridine

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~ 148 - 152 |

| C-3 | ~ 130 - 134 |

| C-4 | ~ 138 - 142 |

| C-5 | ~ 125 - 129 |

| C-6 | ~ 145 - 149 |

Trustworthiness of Protocol: The use of a proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum to single lines for each unique carbon atom. This self-validating system ensures that the number of signals directly corresponds to the number of chemically non-equivalent carbon atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] For 2,3,5-trichloropyridine, the IR spectrum is characterized by vibrations of the pyridine ring and the carbon-chlorine bonds.

Table 3: Characteristic IR Absorption Bands for 2,3,5-Trichloropyridine

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3050 - 3150 | Medium-Weak |

| C=C and C=N ring stretching | 1550 - 1610 | Medium-Strong |

| C-Cl stretching | 600 - 800 | Strong |

Authoritative Grounding: The absorption bands for aromatic C-H stretching are typically observed above 3000 cm⁻¹.[6] The C=C and C=N stretching vibrations within the pyridine ring give rise to characteristic absorptions in the 1400-1610 cm⁻¹ region.[6][7] The strong absorptions in the lower wavenumber region are indicative of C-Cl stretching vibrations.

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Sample Preparation: Place a small amount of solid 2,3,5-trichloropyridine directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.[8]

Table 4: Expected Mass Spectrometry Data for 2,3,5-Trichloropyridine

| Ion | m/z (relative intensity, %) | Interpretation |

| [M]⁺ | 181, 183, 185 | Molecular ion cluster |

| [M-Cl]⁺ | 146, 148 | Loss of a chlorine atom |

| [C₄H₂NCl]⁺ | 111, 113 | Further fragmentation |

Isotopic Pattern: A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern caused by the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[8] For a molecule with three chlorine atoms like 2,3,5-trichloropyridine, the molecular ion will appear as a cluster of peaks with a characteristic intensity ratio.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate the mass spectrum.

Diagrammatic Representation of Spectroscopic Workflow

Caption: Workflow for the spectroscopic characterization of 2,3,5-trichloropyridine.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of 2,3,5-trichloropyridine.[1][2] Each technique offers complementary information that, when synthesized, allows for the confident elucidation of the molecular structure. The methodologies and interpretative principles outlined in this guide serve as a foundational reference for scientists engaged in the synthesis and analysis of substituted pyridine derivatives, facilitating the advancement of new chemical entities in drug discovery and materials science.

References

- 1. 2,3,6-Trichloropyridine | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. rsc.org [rsc.org]

- 4. 2,4,6-Trichloropyridine(16063-69-7) 1H NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. ias.ac.in [ias.ac.in]

- 8. Pyridine, 2,3,5-trichloro- | C5H2Cl3N | CID 27666 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical and Pharmacological Properties of Urapidil (CAS: 55934-02-6)

Introduction

Urapidil (CAS Number: 55934-02-6) is a sympatholytic antihypertensive agent with a distinctive dual-action pharmacological profile.[1] Chemically, it is a phenylpiperazine-substituted uracil derivative, a structure that underpins its unique therapeutic effects.[2][3] It is primarily utilized in the management of hypertension, including hypertensive emergencies.[4][5] Unlike many antihypertensive drugs, Urapidil's efficacy stems from a combination of peripheral and central mechanisms, allowing for effective blood pressure reduction often without the common side effect of reflex tachycardia.[1][6] This guide provides an in-depth exploration of Urapidil's core physicochemical properties, analytical characterization, pharmacological action, and key experimental methodologies relevant to researchers and drug development professionals.

Core Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) like Urapidil are foundational to its behavior, influencing everything from its synthesis and purification to its formulation, bioavailability, and pharmacokinetic profile. Understanding these properties is a critical first step in drug development. For instance, its melting point provides insight into its purity and crystalline structure, while its pKa and LogP values are crucial predictors of its absorption and distribution in the body.

| Property | Value | Source(s) |

| CAS Number | 55934-02-6 | [2] |

| IUPAC Name | 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [1] |

| Molecular Formula | C₂₀H₂₉N₅O₃ | [1][2] |

| Molecular Weight | 387.48 g/mol | [1][2] |

| Appearance | White to light yellow or light orange crystalline powder | [7][8] |

| Melting Point | 156-158 °C | [2][9] |

| pKa | 7.10 | [2][9] |

| LogP | 1.59470 | [9] |

Solubility Profile

Urapidil's solubility is characteristic of a lipophilic molecule, a trait directly linked to its LogP value. Its poor aqueous solubility necessitates careful consideration during formulation development. The molecule is readily soluble in organic solvents like methanol, ethanol, and chloroform but is practically insoluble in water.[8][10] This is a key reason why the hydrochloride salt form (CAS: 64887-14-5) is often used in pharmaceutical preparations, as it demonstrates significantly improved water solubility (25 mg/mL), facilitating the development of both oral and intravenous formulations.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [10] |

| Methanol | Soluble | [8] |

| Ethanol | Soluble | [8] |

| Chloroform | Soluble | [8] |

| Acetone | Slightly soluble | [8] |

| DMSO | ≥50 mg/mL | [10][11] |

| Petroleum Ether | Insoluble | [8] |

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and concentration of Urapidil in bulk drug substance and finished pharmaceutical products.

UV-Visible Spectroscopy

UV-Visible spectrophotometry offers a simple and rapid method for the quantitative analysis of Urapidil.[12] In methanol, Urapidil exhibits two characteristic absorption maxima (λmax) at 237 nm and 268 nm .[2][8] This property is often leveraged for concentration determination in dissolution studies and for detection in chromatographic methods.[13] A validated UV spectrophotometric method for determining Urapidil hydrochloride in water has identified an analytical wavelength of 245 nm.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for separating Urapidil from its impurities and degradation products, making it the gold standard for stability testing and quality control.[15][16] A typical stability-indicating method employs a reverse-phase C18 column.[15][17] The separation is achieved using a mobile phase that balances an organic modifier (like acetonitrile) with an aqueous buffer (such as ammonium dihydrogen phosphate) to ensure sharp, symmetrical peaks.[15] Detection is commonly performed at 270 nm, near one of its UV maxima.[15][17]

Pharmacological Profile

Dual Mechanism of Action

Urapidil's primary therapeutic value lies in its unique, dual mechanism of action.[6]

-

Peripheral α₁-Adrenoceptor Antagonism : Urapidil acts as a selective antagonist at α₁-adrenergic receptors located on the smooth muscle cells of blood vessels.[1][6] By blocking these receptors, it prevents catecholamines like norepinephrine from inducing vasoconstriction.[5][6] The result is vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4][5]

-

Central 5-HT₁ₐ Receptor Agonism : In addition to its peripheral action, Urapidil acts as an agonist at serotonin 5-HT₁ₐ receptors within the central nervous system, particularly in the brainstem.[1][6] Activation of these receptors leads to a decrease in sympathetic nervous system outflow from the brain.[6] This central action not only contributes to blood pressure reduction but also helps to modulate the baroreceptor reflex, which is why Urapidil typically does not cause the reflex tachycardia seen with some other vasodilators.[1][6]

Urapidil also possesses weak β₁-adrenoceptor antagonist activity, which may further contribute to its favorable heart rate profile.[1] Importantly, it lacks significant affinity for α₂-adrenoceptors, distinguishing its central mechanism from that of drugs like clonidine.[3]

Signaling Pathways

The following diagram illustrates the convergent effects of Urapidil's dual pharmacological actions on blood pressure regulation.

Caption: Dual mechanism of Urapidil leading to blood pressure reduction.

Experimental Methodologies

The protocols described below are representative of standard, validated approaches for the analysis of Urapidil.

Protocol 1: Purity and Assay Determination by Stability-Indicating HPLC

Rationale : This method is designed to separate Urapidil from potential process impurities and degradation products, making it "stability-indicating." The choice of a C18 column provides excellent retention for the moderately nonpolar Urapidil molecule. The buffered mobile phase (pH 5.5) ensures consistent ionization state of the molecule, leading to reproducible retention times and sharp peak shapes.[15][17] UV detection at 270 nm provides high sensitivity.[15]

Methodology :

-

Chromatographic System :

-

Column : Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size.[15][17]

-

Mobile Phase : Acetonitrile: 50 mM Ammonium Dihydrogen Phosphate: Triethanolamine (25:75:0.5, v/v/v). Adjust pH to 5.5 with orthophosphoric acid.[15][17]

-

Flow Rate : 1.0 mL/min.[15]

-

Detection Wavelength : 270 nm.[15]

-

Injection Volume : 20 µL.[15]

-

Column Temperature : Ambient.

-

-

Standard Solution Preparation (40 µg/mL) :

-

Accurately weigh 20 mg of Urapidil reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile to create a 400 µg/mL stock solution.[15]

-

Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

-

-

Sample Solution Preparation (40 µg/mL) :

-

Accurately weigh a portion of the test sample (e.g., powdered tablets) equivalent to 20 mg of Urapidil into a 50 mL volumetric flask.

-

Add approximately 30 mL of acetonitrile and sonicate for 30 minutes to ensure complete dissolution.[15]

-

Dilute to volume with acetonitrile and mix well. Filter through a 0.22 µm syringe filter.[15]

-

Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

-

-

Analysis :

-

Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for consistent retention time, peak area, and tailing factor).

-

Inject the sample solution.

-

Calculate the purity or assay of the sample by comparing the peak area of Urapidil in the sample chromatogram to that in the standard chromatogram.

-

Protocol 2: In Vitro Competitive Radioligand Binding Assay

Rationale : This assay determines the binding affinity (Ki) of Urapidil for a specific receptor (e.g., α₁-adrenoceptor or 5-HT₁ₐ receptor) by measuring its ability to compete with a high-affinity radiolabeled ligand. The principle is that the more potent the unlabeled drug (Urapidil), the lower the concentration needed to displace 50% of the radioligand, resulting in a lower IC₅₀ value, which is then used to calculate the Ki. This is a foundational experiment in pharmacology for characterizing drug-receptor interactions.[18][19]

Methodology :

-

Materials :

-

Receptor Source : Cell membranes prepared from tissue or cell lines expressing the target receptor (e.g., rat brain cortex for α₁ and 5-HT₁ₐ receptors).

-

Radioligand : A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]-Prazosin for α₁-adrenoceptors; [³H]-8-OH-DPAT for 5-HT₁ₐ receptors).

-

Assay Buffer : A buffer optimized for receptor binding (e.g., Tris-HCl with appropriate ions).

-

Non-specific Binding (NSB) Agent : A high concentration of an unlabeled ligand to saturate all specific binding sites (e.g., 10 µM Phentolamine for α₁).

-

Test Compound : Urapidil, prepared in a series of dilutions.

-

-

Assay Procedure :

-

In a 96-well plate, combine the assay buffer, receptor membranes, and radioligand at a fixed concentration (typically at or below its Kd value).

-

Add increasing concentrations of Urapidil to the "competition" wells.

-

To "Total Binding" wells, add only buffer, membranes, and radioligand.

-

To "NSB" wells, add buffer, membranes, radioligand, and the NSB agent.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection :

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters quickly with ice-cold assay buffer to remove residual unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate the specific binding by subtracting the NSB DPM from the Total Binding DPM.

-

Plot the percentage of specific binding against the log concentration of Urapidil.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Urapidil that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetics and Metabolism

Urapidil is well-absorbed after oral administration, with a bioavailability of approximately 78%.[4][20] It undergoes moderate first-pass metabolism in the liver.[21] The plasma half-life is relatively short, around 3 to 5 hours.[4] Elimination occurs primarily through the kidneys, with only about 17% of the dose excreted as the unchanged parent drug.[20][21] The majority is eliminated as metabolites which possess significantly lower antihypertensive activity.[20][21] The main metabolic pathways are:

-

Para-hydroxylation of the phenyl ring.

-

O-demethylation of the methoxy group.

-

N-demethylation at the uracil ring.[20]

The following diagram provides a simplified overview of Urapidil's primary metabolic transformations.

Caption: Primary metabolic pathways of Urapidil.

Conclusion

Urapidil is a well-characterized antihypertensive agent whose therapeutic success is built on a solid foundation of unique physicochemical and pharmacological properties. Its dual α₁-antagonist and 5-HT₁ₐ-agonist activities provide a potent and balanced mechanism for blood pressure control. A thorough understanding of its solubility, analytical profile, and metabolic fate, as detailed in this guide, is crucial for its effective application in research, development, and clinical practice. The methodologies presented herein serve as a practical starting point for scientists working with this important molecule.

References

Click to expand

- What is the mechanism of Urapidil? - Patsnap Synapse. (2024-07-17).

- Pharmacology of Urapidil (Eupressyl, Uragelan, Kalceks); Pharmacokinetics, Mechanism of Action, Uses - YouTube. (2025-03-18).

- Urapidil - Wikipedia.

- Urapidil - DrugFuture.

- Thermo Scientific Chemicals Urapidil hydrochloride.

- Clinical pharmacokinetics of urapidil - PubMed. (1988-03).

- On the mechanism of the hypotensive action of urapidil - PubMed.

- Urapidil - Chem-Impex.

- What is Urapidil used for? - Patsnap Synapse. (2024-06-14).

- HPLC Analysis of Urapidil in Pharmaceutical Dosage Form.

- urapidil - ChemBK.

- Urapidil solid 64887-14-5 - Sigma-Aldrich.

- Urapidil | Adrenergic Receptor | 5-HT Receptor - TargetMol.

- Urapidil hydrochloride CAS#: 64887-14-5 - ChemicalBook.

- Urapidil - LookChem.

- Human pharmacology of urapidil - PubMed. (1988).

- HPLC Analysis of Urapidil in Pharmaceutical Dosage Form | Asian Journal of Chemistry. (2011-09-30).

- Urapidil HCl - RayBiotech.

- Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR - PubMed. (2022-03-20).

- DEVELOPMENT AND VALIDATION OF A SIMPLE UV SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF URAPIDIL HYDROCHLORIDE BOTH IN BU - ResearchGate.

- Pharmacologic profile of urapidil - PubMed.

- Urapidil hydrochloride | 64887-14-5 - ChemicalBook. (2025-12-11).

- Chronomodulated Drug Delivery System of Urapidil for the Treatment of Hypertension. (2025-08-07).

- ASSAY OF SOME ORAL HYPOGLYCEMIC AGENTS BY UV-VISIBLE SPECTROSCOPIC MEASUREMENTS - TSI Journals.

Sources

- 1. Urapidil - Wikipedia [en.wikipedia.org]

- 2. Urapidil [drugfuture.com]

- 3. Pharmacologic profile of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. What is Urapidil used for? [synapse.patsnap.com]

- 6. What is the mechanism of Urapidil? [synapse.patsnap.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chembk.com [chembk.com]

- 9. Urapidil|lookchem [lookchem.com]

- 10. Urapidil | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]

- 11. raybiotech.com [raybiotech.com]

- 12. tsijournals.com [tsijournals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. Urapidil hydrochloride CAS#: 64887-14-5 [m.chemicalbook.com]

- 19. Urapidil hydrochloride | 64887-14-5 [chemicalbook.com]

- 20. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Nucleophilic Aromatic Substitution Chemistry of 2,3,4-Trichloropyridine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the reactivity of the chlorine atoms in 2,3,4-trichloropyridine, a pivotal starting material in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development. We will explore the nuanced regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this substrate, offering a framework for the strategic and selective functionalization of the pyridine core. By dissecting the electronic and steric factors that govern the reactivity of the C2, C3, and C4 positions, this guide aims to empower chemists to design and execute efficient and predictable synthetic routes.

Introduction: The Electronic Landscape of the Pyridine Ring

The pyridine ring, an isoelectronic analogue of benzene, possesses a unique electronic character due to the presence of the electronegative nitrogen atom. This nitrogen atom imparts a significant dipole moment to the ring and perturbs the electron density of the carbon atoms. The C2 (ortho) and C4 (para) positions are rendered electron-deficient, making them susceptible to nucleophilic attack. In contrast, the C3 (meta) position is less affected and generally resistant to nucleophilic aromatic substitution.[1]

The introduction of multiple electron-withdrawing chlorine atoms to the pyridine ring, as in this compound, further enhances the electrophilicity of the C2 and C4 positions, making them prime targets for SNAr reactions. Understanding the relative reactivity of these chlorine atoms is paramount for the selective synthesis of polysubstituted pyridine derivatives.

Hierarchy of Reactivity: A Positional Analysis

The reactivity of the chlorine atoms in this compound towards nucleophilic aromatic substitution follows a well-defined hierarchy, governed by the principles of resonance stabilization of the Meisenheimer intermediate. The generally accepted order of reactivity is:

C4-Cl > C2-Cl >> C3-Cl

This order is a direct consequence of the ability of the pyridine nitrogen to stabilize the negative charge that develops during the formation of the Meisenheimer complex, the key intermediate in SNAr reactions.

The Highly Activated C4-Position

The chlorine atom at the C4 position is the most reactive towards nucleophilic attack. When a nucleophile attacks the C4 carbon, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance. This provides a significant stabilizing effect, lowering the activation energy for the reaction.

The Activated C2-Position

Similar to the C4 position, the C2 position is also activated towards nucleophilic attack. The Meisenheimer intermediate formed upon attack at C2 can also be stabilized by resonance involving the pyridine nitrogen. However, the C2 position is sterically more hindered due to its proximity to the nitrogen atom and the adjacent chlorine at C3. This steric hindrance can slightly increase the activation energy for attack at C2 compared to C4, especially with bulky nucleophiles.

The Unreactive C3-Position

The chlorine atom at the C3 position is significantly less reactive towards SNAr. When a nucleophile attacks the C3 carbon, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the pyridine nitrogen through resonance.[1] This lack of stabilization results in a much higher activation energy for substitution at this position, rendering it essentially unreactive under typical SNAr conditions. A compelling analogy is the reaction of 2,3,4-tribromopyridine with sodium methoxide, where only the C2 and C4 bromo substituents are replaced.[1]

The following diagram illustrates the resonance stabilization of the Meisenheimer intermediates for nucleophilic attack at the C4, C2, and C3 positions.

Caption: Resonance stabilization of Meisenheimer intermediates.

Factors Influencing Regioselectivity

While the inherent electronic properties of the this compound ring dictate the general order of reactivity, the regioselectivity of SNAr reactions can be further modulated by several factors:

-

Nature of the Nucleophile:

-

Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary amines) generally favor attack at the most electrophilic center, which is typically the C4 position. Softer nucleophiles (e.g., thiols) may exhibit different selectivity profiles.

-

Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered C4 position over the C2 position.

-

-

Reaction Conditions:

-

Temperature: Lower temperatures often favor the kinetically controlled product, which is typically the C4-substituted isomer due to its lower activation energy. At higher temperatures, a mixture of C4 and C2 isomers may be observed, or in some cases, the thermodynamically more stable isomer may be favored.

-

Solvent: The polarity and proticity of the solvent can influence the stability of the Meisenheimer intermediate and the nucleophilicity of the attacking species, thereby affecting the reaction rate and regioselectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly employed for SNAr reactions.

-

Strategic Functionalization: Experimental Protocols

The predictable reactivity of this compound allows for its stepwise functionalization. The following protocols are representative examples of how to achieve selective substitution at the C4 and C2 positions.

Selective Monosubstitution at the C4-Position

This protocol outlines the selective substitution of the C4-chlorine with an amine nucleophile.

Protocol 1: Synthesis of 4-amino-2,3-dichloropyridine derivatives

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF).

-

Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.5 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,3-dichloropyridine.

| Reactant | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Aniline | Et3N | ACN | 80 | 12 | ~85 (estimated) |

| This compound | Morpholine | DIPEA | DMF | 60 | 8 | ~90 (estimated) |

| This compound | Benzylamine | K2CO3 | DMSO | 50 | 10 | ~88 (estimated) |

Table 1: Representative conditions for selective C4-amination. Yields are estimated based on analogous reactions with similar substrates.

Sequential Disubstitution at C4 and C2 Positions

Following the initial substitution at the C4 position, the resulting 4-substituted-2,3-dichloropyridine can undergo a second SNAr reaction at the C2 position, typically under more forcing conditions.

Protocol 2: Synthesis of 2,4-disubstituted-3-chloropyridine derivatives

-

Starting Material: Use the purified 4-substituted-2,3-dichloropyridine from Protocol 1 (1.0 eq.).

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve the starting material in a high-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP).

-

Addition of Reagents: Add the second nucleophile (1.2-1.5 eq.) and a suitable base if required.

-

Reaction Conditions: Heat the reaction mixture to a higher temperature (e.g., 100-150 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1 to isolate the desired 2,4-disubstituted-3-chloropyridine.

Caption: Stepwise functionalization of this compound.

Mechanistic Insights from Computational Chemistry

Conclusion

The reactivity of the chlorine atoms in this compound is a well-orchestrated interplay of electronic and steric effects. The pronounced electrophilicity of the C4 and C2 positions, a direct consequence of the inductive and mesomeric effects of the pyridine nitrogen, allows for selective and sequential nucleophilic aromatic substitution reactions. By carefully selecting the nucleophile and controlling the reaction conditions, researchers can achieve a high degree of regioselectivity, with initial substitution occurring almost exclusively at the C4 position. This predictable reactivity profile makes this compound a valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives, with significant applications in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to enable the strategic exploitation of this important synthetic intermediate.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Testa, B. (2003). The Practice of Medicinal Chemistry. Academic Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.

- Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., & Taylor, R. J. K. (Eds.). (2008).

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

Sources

Introduction: Unlocking the Potential of a Niche Polychlorinated Heterocycle

An In-depth Technical Guide to the Synthetic Applications of 2,3,4-Trichloropyridine

To the practicing organic chemist, the pyridine ring is a cornerstone of modern pharmaceuticals and agrochemicals. Its polychlorinated derivatives serve as highly versatile synthetic intermediates, offering multiple reaction handles for the construction of complex molecular architectures. While isomers such as 2,3,5- and 2,3,6-trichloropyridine are well-documented, this compound represents a less-explored, yet highly valuable, building block.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic potential of this compound. Drawing from established principles of heterocyclic chemistry and proven methodologies for related compounds, we will explore its synthesis, predictable reactivity, and key applications in modern organic synthesis. This document is designed not merely as a literature review, but as a practical, field-proven guide to leveraging this unique scaffold in your research and development programs.

Physicochemical Properties and Handling

A solid understanding of the physical properties of this compound is essential for its safe and effective use in the laboratory.

| Property | Value |

| CAS Number | 13133-43-2 |

| Molecular Formula | C₅H₂Cl₃N |

| Molecular Weight | 182.44 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 35-38 °C |

| Boiling Point | 225-226 °C |

| Solubility | Soluble in most organic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO). Sparingly soluble in water. |

Safety & Handling: this compound should be handled in a well-ventilated fume hood. It is classified as an irritant and is toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Synthesis of this compound: A Proposed Route

While direct, high-yield syntheses of this compound are not abundantly reported, a logical and scalable approach can be devised from readily available precursors based on established chlorination methodologies for pyridine rings. A plausible route involves the selective chlorination of a suitable dichloropyridine.

Proposed Workflow: Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Exemplary Protocol: Chlorination of 2,3-Dichloropyridine

This protocol is adapted from known procedures for the chlorination of dichloropyridines.[1][2]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), a gas inlet tube, and a thermometer, add 2,3-dichloropyridine (1.0 eq) and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, 0.1 eq).[1]

-

Reaction Execution: Heat the mixture to 100-120 °C to create a melt. Bubble chlorine gas (Cl₂) through the molten reactant via the gas inlet tube at a steady rate.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved. Over-chlorination to tetrachloropyridines is a potential side reaction.

-

Work-up: Cool the reaction mixture to approximately 100 °C. Apply a vacuum to remove any dissolved HCl and excess chlorine.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

The Core of Reactivity: Understanding Regioselectivity

The synthetic utility of this compound is dictated by the differential reactivity of its three chlorine atoms. This regioselectivity is a predictable consequence of the electronic properties of the pyridine ring. The electron-withdrawing nature of the ring nitrogen deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions (ortho and para to the nitrogen).[3][4]

Reactivity Hierarchy: C4 > C2 >> C3

-

C4-Position (para): This is the most activated position for nucleophilic attack. The negative charge of the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization.[3]

-

C2-Position (ortho): This position is also highly activated for the same reason as C4, allowing for resonance stabilization of the intermediate via the ring nitrogen. In palladium-catalyzed cross-coupling reactions, the C2 position is often the preferred site of oxidative addition, though this can be influenced by ligand choice.[5][6]

-

C3-Position (meta): The chlorine at C3 is significantly less reactive. A nucleophilic attack at this position does not allow for the delocalization of the resulting negative charge onto the ring nitrogen. Therefore, this position typically remains intact under conditions that substitute the C2 or C4 halogens.

Mechanistic Rationale for C4/C2 Activation in SNAr

Caption: Resonance stabilization dictates regioselectivity in SNAr reactions.

Key Synthetic Transformations

The predictable reactivity of this compound allows for its selective functionalization through a variety of powerful synthetic methods.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct and often high-yielding method for introducing heteroatom nucleophiles. Based on the principles discussed above, these reactions are expected to occur with high regioselectivity at the C4 position.

Exemplary Protocol: C4-Aryloxylation

This protocol is adapted from procedures for the aryloxylation of other trichloropyridine isomers.[7]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted phenol (1.1 eq) in a polar aprotic solvent such as DMSO or DMF.

-

Base Addition: Add a strong base, such as powdered KOH or NaH (1.5 eq), in portions at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and pour it into water. Acidify with dilute HCl to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the 4-aryloxy-2,3-dichloropyridine.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds. For polychlorinated pyridines, the site of coupling can often be controlled by the choice of catalyst and ligands. While C4 coupling is common, specific ligand systems can promote reaction at C2.[5][6]

Exemplary Protocol: C2-Selective Suzuki-Miyaura Coupling

This protocol is based on modern methods for the selective coupling of chloropyridines.[8]

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium source such as Pd(OAc)₂ (2 mol%), a specialized phosphine ligand like SPhos (4 mol%), and a base such as Cs₂CO₃ (2.0 eq).[8]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

-

Reaction Execution: Heat the mixture in a preheated oil bath to 100 °C and stir vigorously for 12-24 hours.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the 2-aryl-3,4-dichloropyridine.

Sonogashira Cross-Coupling

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.[9] The reaction is expected to proceed preferentially at the most reactive C-Cl bond, typically C2 or C4.

Workflow for Sonogashira Coupling

Caption: General workflow for the Sonogashira coupling of this compound.

Exemplary Protocol: C4-Alkynylation

This protocol is adapted from standard Sonogashira conditions for aryl chlorides.[10]

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 eq) and the terminal alkyne (1.2 eq).

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the 4-alkynyl-2,3-dichloropyridine.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for C-N bond formation, allowing the synthesis of arylamines from aryl halides.[2] As with Suzuki coupling, the reaction site can be influenced by the catalyst system.

Exemplary Protocol: C2-Selective Amination

This protocol uses a modern catalyst system known to be effective for chloropyridines.[11]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), a bulky biarylphosphine ligand (e.g., RuPhos, 4 mol%), and a strong, non-nucleophilic base like NaOtBu (1.5 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Execution: Seal the vial and heat to 80-110 °C with vigorous stirring for the required time (typically 4-24 hours).

-

Work-up: Cool the reaction, dilute with ethyl acetate, and filter through celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the resulting residue via column chromatography to obtain the 2-amino-3,4-dichloropyridine derivative.

Potential Applications in Drug Discovery and Agrochemicals

The true value of an intermediate like this compound lies in the synthetic utility of its downstream products. The selectively functionalized dichloropyridines generated via the methods above are themselves valuable platforms for further diversification, opening access to a wide range of polysubstituted pyridine scaffolds of high interest.

-

Pharmaceuticals: Polysubstituted pyridines are privileged structures in medicinal chemistry, appearing in countless kinase inhibitors, GPCR modulators, and anti-infective agents. The ability to install aryl, amino, and alkynyl groups onto the this compound core allows for the rapid generation of libraries for structure-activity relationship (SAR) studies.

-

Agrochemicals: Many modern herbicides and fungicides are based on substituted pyridine cores.[12] The products derived from this compound can serve as key building blocks for novel crop protection agents. For instance, the fluorination of a trichloropyridine is a known route to intermediates for herbicides.[3]

Conclusion

While this compound may be a less common isomer, it holds significant untapped potential for the synthesis of complex, polysubstituted pyridines. By understanding its fundamental reactivity—governed by the powerful activating effect of the ring nitrogen at the C4 and C2 positions—chemists can strategically employ a range of modern synthetic methodologies to achieve selective functionalization. The exemplary protocols provided in this guide, based on robust and well-established procedures for related compounds, offer a solid foundation for researchers to begin exploring the rich chemistry of this versatile building block. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, a deeper understanding of scaffolds like this compound will be essential for driving innovation.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis. Retrieved from [Link]

- Hazari, N., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401-6415.

-

Applications of 2,4,6-Trichloropyridine in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

- Anhui Costar Biochem Co Ltd. (2018). Preparation method of 2,3-dichloropyridine. CN108484411A.

- Knochel, P., et al. (2017). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 8(3), 2090-2095.

- Knochel, P., et al. (2016). Regioselective difunctionalization of pyridines via 3,4-pyridynes.

- Makhteshim Chemical Works Ltd. (1987). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. EP0239904A2.

- CABI (n.d.). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library.

-

PrepChem.com (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. Retrieved from [Link]

- Dissertation (n.d.). The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine.

-

Wikipedia (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chemistry Stack Exchange (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemical Significance of 2,3,5-Trichloropyridine: From Synthesis to Application. Retrieved from [Link]

- Google Patents (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

- Google Patents (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.

-

Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts (2024). Sonogashira Coupling. Retrieved from [Link]

-

Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

J&K Scientific LLC (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

-

ResearchGate (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

-

ResearchGate (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

-

ResearchGate (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Retrieved from [Link]

-

National Institutes of Health (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Retrieved from [Link]

-

ResearchGate (n.d.). Suzuki coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

-

Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

MDPI (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

Semantic Scholar (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]

-

University of California, Irvine (n.d.). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Retrieved from [Link]

Sources

- 1. Preparation method of 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. Synthesis routes of 2,3,5-Trichloropyridine [benchchem.com]

- 8. Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 10. patents.justia.com [patents.justia.com]

- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of the Electronic Structure of 2,3,4-Trichloropyridine: A Computational Chemistry Whitepaper

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract